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Compound of Interest

Compound Name: Ridaforolimus

Cat. No.: B1684004 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Ridaforolimus, also known as AP23573 and MK-8669, is a potent and selective inhibitor of the

mammalian target of rapamycin (mTOR). As a semi-synthetic analog of rapamycin, it was

developed to improve upon the pharmacokinetic properties of its natural predecessor.

Ridaforolimus plays a crucial role in regulating cell growth, proliferation, metabolism, and

survival by targeting the mTOR signaling pathway, which is often dysregulated in various

cancers. This technical guide provides a comprehensive overview of the chemical structure and

synthesis of ridaforolimus, intended for researchers, scientists, and professionals in the field

of drug development.

Chemical Structure
Ridaforolimus is a complex macrolide characterized by a large lactone ring and several

functional groups that are critical for its biological activity. It is a non-prodrug analogue of

rapamycin.[1]

The chemical identity of ridaforolimus is defined by the following properties:
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Property Value

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26

E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-

(dimethylphosphoryl)oxy-3-

methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-

19,30-dimethoxy-15,17,21,23,29,35-

hexamethyl-11,36-dioxa-4-

azatricyclo[30.3.1.0⁴,⁹]hexatriaconta-

16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula C₅₃H₈₄NO₁₄P

Molecular Weight 990.21 g/mol

CAS Number 572924-54-0

The structure of ridaforolimus is distinguished from rapamycin by the presence of a

dimethylphosphinate group at the C-42 hydroxyl position. This modification enhances the

molecule's aqueous solubility and stability.[2]

2D Chemical Structure of Ridaforolimus

Synthesis of Ridaforolimus
Ridaforolimus is prepared via a semi-synthetic route starting from rapamycin, which is

produced by fermentation of the bacterium Streptomyces hygroscopicus. The synthesis

involves the selective modification of the hydroxyl group at the C-42 position of the rapamycin

macrocycle. A key challenge in this synthesis is the presence of two secondary hydroxyl groups

at positions 31 and 42, which necessitates a protection-deprotection strategy to achieve

regioselectivity.

A patented method outlines a high-conversion process for the preparation of ridaforolimus.[3]

This process is designed to be suitable for industrial-scale production.
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Semi-synthesis workflow for Ridaforolimus.
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Experimental Protocols
1. Protection of Rapamycin:

Objective: To protect both the 31- and 42-hydroxyl groups of rapamycin to prevent side

reactions.

Procedure:

Dissolve Rapamycin in a suitable organic solvent (e.g., dichloromethane).

Add a base, such as imidazole or 2,6-lutidine.

Add triethylchlorosilane (TESCl) dropwise to the solution at a controlled temperature (e.g.,

0°C).

Stir the reaction mixture until the reaction is complete, as monitored by an appropriate

analytical technique (e.g., TLC or HPLC).

Upon completion, quench the reaction and perform an aqueous workup.

The resulting 31,42-bis(triethylsilyl) Rapamycin is then purified, typically by column

chromatography.

2. Selective Deprotection:

Objective: To selectively remove the protecting group from the more sterically accessible 42-

hydroxyl position.

Procedure:

Dissolve the 31,42-bis(triethylsilyl) Rapamycin in a solvent mixture.

Carefully add a dilute acid (e.g., sulfuric acid) to control the hydrolysis.

Monitor the reaction closely to ensure the selective removal of the 42-silyl ether, yielding

31-triethylsilyl Rapamycin.

Neutralize the reaction mixture and extract the product.
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Purify the product to remove any remaining starting material or the fully deprotected

rapamycin.

3. Phosphorylation:

Objective: To introduce the dimethylphosphinate group at the free 42-hydroxyl position.

Procedure:

Dissolve the 31-triethylsilyl Rapamycin in an anhydrous solvent under an inert atmosphere

(e.g., nitrogen).

Add a non-nucleophilic base, such as 3,5-lutidine.

Cool the mixture (e.g., to 0°C) and add dimethylphosphinic chloride.

Allow the reaction to proceed to completion.

Work up the reaction mixture to isolate the crude phosphorylated intermediate.

4. Final Deprotection:

Objective: To remove the remaining silyl protecting group from the 31-hydroxyl position to

yield ridaforolimus.

Procedure:

Dissolve the crude product from the previous step in a suitable solvent.

Treat the solution with a dilute acid (e.g., sulfuric acid) to cleave the silyl ether.

Monitor the reaction for the disappearance of the starting material.

Upon completion, neutralize the reaction mixture and extract the crude ridaforolimus.

Purify the final product using techniques such as flash chromatography.

Mechanism of Action: mTOR Inhibition
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Ridaforolimus exerts its therapeutic effects by inhibiting the mammalian target of rapamycin

(mTOR), a serine/threonine kinase that is a central regulator of cellular processes. mTOR is a

downstream effector of the PI3K/Akt signaling pathway, which is frequently hyperactivated in

cancer.
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PI3K/Akt/mTOR signaling pathway and Ridaforolimus inhibition.
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By inhibiting mTORC1, ridaforolimus prevents the phosphorylation of key downstream

effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-

BP1). This leads to a reduction in protein synthesis and ultimately results in cell cycle arrest

and the inhibition of tumor cell growth and proliferation.

Quantitative Biological Data
The biological activity of ridaforolimus has been characterized in various in vitro assays.

Assay Cell Line Parameter Value

mTOR Inhibition HT-1080 IC₅₀ (p-S6) 0.2 nM

mTOR Inhibition HT-1080 IC₅₀ (p-4E-BP1) 5.6 nM

Cell Proliferation Panel of cell lines EC₅₀ 0.2 - 2.3 nM

In Vitro Assay Protocols
1. mTOR Inhibition Assay (Immunoblotting):

Objective: To determine the IC₅₀ of ridaforolimus for the inhibition of mTOR signaling.

Procedure:

Culture HT-1080 cells to an appropriate confluency.

Treat the cells with increasing concentrations of ridaforolimus (e.g., 0-100 nM) for a

specified time (e.g., 2 hours).

Lyse the cells in a denaturing lysis buffer.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and then incubate with primary antibodies against phosphorylated S6

ribosomal protein (p-S6) and phosphorylated 4E-BP1 (p-4E-BP1).

Incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the immunoreactive proteins using enhanced chemiluminescence.

Quantify the band intensities to determine the concentration of ridaforolimus that inhibits

the phosphorylation of S6 and 4E-BP1 by 50% (IC₅₀).

2. Cell Proliferation Assay:

Objective: To measure the effect of ridaforolimus on the proliferation of cancer cell lines.

Procedure:

Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

Treat the cells with a range of concentrations of ridaforolimus.

Incubate the plates for a period that allows for at least three cell doublings (typically 72-

120 hours).

Assess cell viability and proliferation using a suitable method, such as the CellTiter 96

AQueous One Solution Cell Proliferation Assay (MTS) or the Sulforhodamine B (SRB)

assay.

Calculate the concentration of ridaforolimus that inhibits cell proliferation by 50% (EC₅₀).

Conclusion
Ridaforolimus represents a significant advancement in the development of mTOR inhibitors.

Its chemical structure, optimized through semi-synthesis from rapamycin, provides improved

pharmaceutical properties. The detailed understanding of its synthesis and mechanism of

action, as outlined in this guide, is crucial for the ongoing research and development of this and

other targeted cancer therapies. The provided experimental protocols offer a foundation for

further investigation into the biological effects of ridaforolimus in various preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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